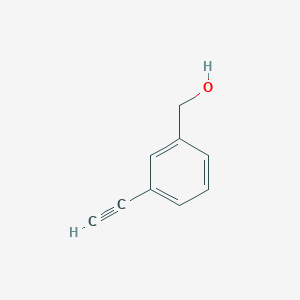

(3-Ethynylphenyl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-ethynylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6,10H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIJUXAKPUSHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313408 | |

| Record name | 3-Ethynylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-07-0 | |

| Record name | 3-Ethynylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10602-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethynylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethynylphenyl Methanol

Strategies for the Construction of the Ethynyl (B1212043) Group

The introduction of the ethynyl functionality onto the phenyl ring is a critical step in the synthesis of (3-ethynylphenyl)methanol. Common approaches involve the deprotection of a silyl-protected alkyne or the direct formation of the C-C triple bond via cross-coupling reactions.

Desilylation Reactions of Trimethylsilylethynyl Precursors

A prevalent and efficient method for generating a terminal alkyne is the desilylation of a trimethylsilyl (B98337) (TMS)-protected precursor. This strategy offers the advantage of utilizing a stable and less volatile form of acetylene (B1199291). The synthesis of the precursor, (3-((trimethylsilyl)ethynyl)phenyl)methanol, is typically achieved through a Sonogashira coupling reaction, which will be discussed in the subsequent section. Once the silylated intermediate is obtained, the TMS group can be readily removed under mild conditions to yield this compound.

Common reagents for this transformation include fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions such as potassium carbonate in methanol (B129727). The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 1: Selected Conditions for the Desilylation of (3-((trimethylsilyl)ethynyl)phenyl)methanol

| Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| K₂CO₃ | Methanol | Room Temperature | 2 | High |

| TBAF | THF | Room Temperature | 1 | ~95 |

Note: Yields are approximate and can vary based on the specific reaction scale and purification methods.

The reaction with potassium carbonate in methanol is often favored due to its low cost and the ease of product purification, as the byproducts are inorganic salts that can be easily removed. numberanalytics.comrsc.orgmasterorganicchemistry.combeilstein-journals.org The mechanism involves the attack of the methoxide (B1231860) ion on the silicon atom, leading to the cleavage of the carbon-silicon bond. beilstein-journals.org TBAF provides a milder and often faster alternative, with the fluoride ion acting as a potent silicon scavenger. researchgate.net

Cross-Coupling Methodologies for Alkyne Formation

The Sonogashira coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. In the context of synthesizing this compound, this reaction typically involves the coupling of a 3-halobenzyl alcohol derivative with a protected acetylene, most commonly ethynyltrimethylsilane.

The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The choice of the halogen on the benzyl (B1604629) alcohol (iodide, bromide, or triflate) can influence the reaction conditions and efficiency, with iodides generally being more reactive.

A typical procedure involves the coupling of 3-bromobenzyl alcohol with ethynyltrimethylsilane using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) in the presence of an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). researchgate.netugm.ac.id

Table 2: Representative Sonogashira Coupling for the Synthesis of (3-((trimethylsilyl)ethynyl)phenyl)methanol

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromobenzyl alcohol | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | THF | 60-70 | Good to High |

| 3-Iodobenzyl alcohol | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | 50 | High |

Note: Yields are dependent on the specific catalyst loading, reaction time, and purification techniques.

Microwave-assisted Sonogashira couplings have also been developed, offering the potential for significantly reduced reaction times and improved yields. researchgate.netugm.ac.id

Approaches for the Introduction of the Benzylic Alcohol Moiety

The hydroxymethyl group can be introduced either by the reduction of a corresponding carbonyl compound that already possesses the ethynyl group or through alternative functionalization routes on a pre-functionalized aromatic ring.

Reduction of Carbonyl Precursors

A straightforward and common method for the synthesis of this compound is the reduction of 3-ethynylbenzaldehyde (B1333185). This precursor, which contains the desired ethynyl group, can be selectively reduced to the corresponding primary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for this transformation. redalyc.org It readily reduces aldehydes to alcohols while typically not affecting the alkyne functionality, thus ensuring high chemoselectivity. The reaction is usually carried out in a protic solvent such as methanol or ethanol (B145695) at or below room temperature.

Table 3: Reduction of 3-Ethynylbenzaldehyde to this compound

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| NaBH₄ | Methanol | 0 to Room Temperature | Short | High |

| LiAlH₄ | THF | 0 to Room Temperature | Short | High |

Note: While Lithium aluminum hydride (LiAlH₄) is also a potent reducing agent, NaBH₄ is generally preferred for its milder nature and easier handling.

The workup for these reactions typically involves quenching the excess hydride reagent with water or a dilute acid, followed by extraction of the product. The simplicity and high efficiency of this method make it a very attractive route for the synthesis of this compound.

Alternative Functionalization Routes

While the reduction of a pre-formed aldehyde is a dominant strategy, alternative routes for introducing the benzylic alcohol can be envisioned. One such possibility involves starting with a compound that already contains a functional group that can be converted to a hydroxymethyl group. For instance, one could start with a 3-ethynylbenzoic acid derivative and reduce the carboxylic acid to the alcohol. However, this would require a more powerful reducing agent like lithium aluminum hydride (LiAlH₄), as sodium borohydride is generally not strong enough to reduce carboxylic acids. The use of a stronger reducing agent might necessitate the protection of the alkyne proton to prevent its deprotonation and potential side reactions.

Another hypothetical route could involve the hydroxymethylation of an ethynylbenzene derivative, though this is less common and may present challenges in terms of regioselectivity and functional group tolerance.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound requires careful consideration of chemo- and regioselectivity, particularly when multiple functional groups are present.

Chemoselectivity:

During the Sonogashira coupling , the palladium catalyst must selectively activate the aryl-halide bond without reacting with the alcohol functionality of 3-halobenzyl alcohol. This is generally achieved under standard Sonogashira conditions.

In the reduction step , the choice of reducing agent is crucial. As mentioned, NaBH₄ is highly chemoselective for the reduction of the aldehyde in the presence of the alkyne. redalyc.org Stronger reducing agents like LiAlH₄ could potentially interact with the terminal alkyne, although under controlled conditions, the aldehyde reduction is typically much faster.

During desilylation , if other silyl-protected groups were present in the molecule, the choice of desilylating agent and conditions would be critical to achieve selective removal of the TMS group from the alkyne.

Regioselectivity:

The regioselectivity is primarily determined by the starting materials. The use of a 3-substituted benzyl alcohol or benzaldehyde (B42025) derivative ensures the formation of the desired meta-substituted product. For instance, starting with 3-bromobenzyl alcohol or 3-ethynylbenzaldehyde will exclusively yield the this compound isomer. Any synthesis must begin with a precursor that has the correct substitution pattern on the aromatic ring to avoid the formation of ortho or para isomers.

Catalytic Systems in this compound Synthesis

The catalytic synthesis of this compound typically involves the coupling of a 3-halobenzyl alcohol (most commonly 3-iodobenzyl alcohol or 3-bromobenzyl alcohol) with a source of acetylene. A common strategy involves the use of a protected acetylene equivalent, such as trimethylsilylacetylene (B32187) (TMSA), followed by a deprotection step. The core of the synthetic methodology lies in the catalytic system, which is generally composed of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, a base, and a suitable solvent.

The classical and most robust catalytic system for the synthesis of this compound and its derivatives is the palladium-copper co-catalyzed Sonogashira reaction. scispace.comwikipedia.org In this system, the palladium complex is the primary catalyst responsible for the activation of the aryl halide through oxidative addition, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate. This facilitates the transmetalation step with the palladium complex, leading to the formation of the desired product and regeneration of the catalytic species. scispace.com

Key components of this catalytic system include:

Palladium Source: A variety of palladium(II) and palladium(0) complexes can be used. Common examples include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.govbeilstein-journals.org The active catalytic species is a Pd(0) complex, which can be formed in situ from Pd(II) precursors. scispace.com

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is crucial for achieving high reaction rates and yields under mild conditions. scispace.comnih.gov

Ligands: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are often employed to stabilize the palladium center and modulate its reactivity. The choice of ligand can influence the efficiency of the catalytic cycle.

Base: An amine base, such as triethylamine (TEA) or piperidine, is typically used. The base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. scispace.comnih.gov

Solvent: A range of solvents can be utilized, with tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and amines themselves (when used in large excess) being common choices. nih.govrsc.org

The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by the presence of copper and oxygen. wikipedia.org

While the palladium-copper system is highly effective, the presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts and can complicate the purification of the final product, particularly for applications in electronics and pharmaceuticals. wikipedia.orgnih.gov This has led to the development of copper-free Sonogashira coupling reactions.

In these systems, the reaction is solely catalyzed by a palladium complex, often with a more sophisticated ligand, and typically requires a stronger base or different reaction conditions to proceed efficiently.

Palladium Catalysts and Ligands: In the absence of a copper co-catalyst, the choice of the palladium catalyst and its associated ligand is even more critical. Systems employing bulky, electron-rich phosphine ligands, such as XPhos and SPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, have been shown to be effective for the coupling of aryl bromides. beilstein-journals.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as powerful catalysts for copper-free Sonogashira reactions. rsc.org

Bases and Solvents: A variety of bases have been employed in copper-free systems, including organic amines like triethylamine and piperidine, as well as inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). nih.govrsc.org The choice of solvent can also significantly impact the reaction outcome, with polar aprotic solvents like DMF and DMSO often being used. scielo.org.mx

The development of copper-free catalytic systems offers a valuable alternative for the synthesis of this compound, particularly when high purity is a primary concern.

To address the challenges associated with catalyst recovery and reuse, heterogeneous catalytic systems have been explored for Sonogashira couplings. These systems involve anchoring the palladium catalyst onto a solid support, such as silica (B1680970) (MCM-41), alumina, or polymers. nih.govhes-so.ch

These supported catalysts offer the advantage of easy separation from the reaction mixture by simple filtration, allowing for their recycling and reuse in multiple reaction cycles. This approach is particularly attractive for large-scale industrial synthesis due to economic and environmental benefits. Research in this area has focused on developing highly active and stable heterogeneous catalysts that can achieve high yields with low metal leaching. nih.govhes-so.ch

Research Findings on Catalytic Systems

The following table summarizes representative catalytic systems employed in the synthesis of aryl alkynes, which are analogous to the synthesis of this compound via Sonogashira coupling. The data is compiled from various research articles and illustrates the impact of different catalysts, ligands, bases, and solvents on reaction outcomes.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 3-Iodoaniline | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2) | - | PPh₃ | TBAF | THF | RT | 61 | beilstein-journals.org |

| 4-Iodo-m-xylene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1) | CuI (1) | - | TEA | - | RT | 96 | scispace.com |

| 4-Iodotoluene | Phenylacetylene (B144264) | 5% Pd on Alumina | 0.1% Cu₂O on Alumina | - | - | THF-DMA (9:1) | 75 | GC Yield | rsc.org |

| Aryl Iodide | Propargyl alcohol | NS-MCM-41-Pd (0.1-0.01) | CuI | PPh₃ | - | - | 90 | High | nih.gov |

| 3-Bromoaniline | 4-Hydroxy-4-methyl-2-pentynoic acid | Pd(OAc)₂ (5) | - | SPhos | TBAF | THF | 80 | Good | beilstein-journals.org |

| 2,5-Diiodo-N-morpholinebenzamide | 4-Ethynylanisole | Pd₂(dba)₃ | - | - | - | DMSO | - | 81 | scielo.org.mx |

Chemical Reactivity and Derivatization of 3 Ethynylphenyl Methanol

Transformations Involving the Terminal Alkyne Functionality

The terminal alkyne is characterized by its sp-hybridized carbon atoms and the acidic nature of its terminal hydrogen. These features make it susceptible to a variety of addition and coupling reactions.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This reaction, a cornerstone of "click chemistry," proceeds under mild conditions and is tolerant of a wide array of functional groups. wikipedia.org The terminal alkyne of (3-ethynylphenyl)methanol can react with various organic azides in the presence of a copper(I) catalyst to yield triazole derivatives. The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097). nih.govwikipedia.org This reaction is known for its high yields and simple experimental procedures. nih.gov

Table 1: Examples of CuAAC Reactions with Phenylacetylene (B144264) Derivatives

| Alkyne Reactant | Azide Reactant | Catalyst System | Conditions | Product Type |

|---|---|---|---|---|

| Phenylacetylene | Benzyl (B1604629) Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Room Temp, neat, 5 min | 1-benzyl-4-phenyl-1H-1,2,3-triazole uniovi.es |

| Ring-substituted Phenylacetylenes | Benzyl Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 | Room Temp, neat, 5 min | 1-benzyl-4-(substituted-phenyl)-1H-1,2,3-triazole uniovi.es |

This table illustrates typical conditions for CuAAC reactions involving phenylacetylene derivatives, which are structurally similar to this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira reaction, specifically, couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534). wikipedia.orgresearchgate.net this compound can serve as the alkyne component, allowing for the direct attachment of various aryl or vinyl substituents to the ethynyl (B1212043) carbon. The reaction proceeds under mild conditions and demonstrates high functional group tolerance. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling Reactions

| Component | Example Reagents/Conditions | Role |

|---|---|---|

| Alkyne | This compound | C(sp) coupling partner |

| Aryl/Vinyl Halide | Iodobenzene, Bromobenzene, Vinyl triflate | C(sp²) coupling partner wikipedia.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, [DTBNpP]Pd(crotyl)Cl nih.gov | Primary catalyst for C-C bond formation wikipedia.org |

| Copper Co-catalyst | CuI | Increases reaction rate via copper acetylide formation wikipedia.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (B44863) (DIPA) | Neutralizes HX byproduct, facilitates catalyst regeneration |

The triple bond of this compound can undergo various addition reactions. Hydroalkynylation involves the addition of an acidic C-H bond across the alkyne. More broadly, elements like boron (hydroboration) can add across the triple bond. The hydroboration of terminal alkynes with reagents like disiamylborane results in the anti-Markovnikov addition of the B-H bond. msu.edu This forms a vinylborane intermediate, which can then be oxidized to yield an aldehyde. This provides a method to convert the ethynyl group into an ethanal group attached to the phenyl ring.

Beyond the [3+2] cycloaddition seen in CuAAC reactions, the alkyne functionality of this compound can participate in other cycloaddition processes. mdpi.commdpi.com Although less reactive than electron-deficient alkynes, it can function as a dienophile in Diels-Alder reactions with electron-rich dienes, typically requiring thermal conditions. Furthermore, transition metal-catalyzed [2+2+2] cycloadditions, often employing catalysts based on cobalt, nickel, or rhodium, can combine the alkyne of this compound with two other unsaturated molecules (like alkynes or nitriles) to construct highly substituted benzene (B151609) rings or pyridines.

The alkyne group can be either oxidized or reduced to yield different functionalities.

Oxidation : Strong oxidizing agents like potassium permanganate or ozone typically lead to the cleavage of the carbon-carbon triple bond, which would convert the ethynyl group into a carboxylic acid attached to the benzene ring. msu.edu

Reduction : The reduction of the alkyne can be controlled to produce either an alkene or an alkane.

To Alkane : Complete reduction to an ethyl group can be achieved via catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C).

To cis-Alkene : Partial reduction using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) yields the corresponding cis-alkene (vinyl group).

To trans-Alkene : A dissolving metal reduction, using sodium in liquid ammonia (B1221849), results in the formation of the trans-alkene.

Reactions of the Benzylic Alcohol Group

The benzylic alcohol moiety (-CH₂OH) in this compound exhibits reactivity typical of a primary alcohol, but with enhanced reactivity in some cases due to its benzylic position. wikipedia.org

Key reactions include:

Oxidation : The primary alcohol can be selectively oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will oxidize it to the corresponding aldehyde, (3-ethynylphenyl)methanal. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will oxidize it completely to the carboxylic acid, 3-ethynylbenzoic acid.

Esterification : In a classic Fischer esterification, the alcohol reacts with a carboxylic acid under acidic catalysis to form an ester. wikipedia.org Alternatively, reaction with more reactive acyl halides or anhydrides in the presence of a base provides a more rapid and often higher-yielding route to the corresponding benzyl esters.

Substitution : The hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution. Treatment with hydrogen halides (e.g., HBr) can convert the alcohol into a benzylic halide, (3-ethynylphenyl)methyl bromide. The hydroxyl group can also be converted to a sulfonate ester (e.g., tosylate), which is an excellent leaving group for Sₙ2 reactions.

Etherification : The alcohol can be converted into an ether. Deprotonation with a strong base (e.g., NaH) generates the corresponding benzyloxide anion, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide.

Table 3: Summary of Reactions at the Benzylic Alcohol Center

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde | (3-Ethynylphenyl)methanal |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | 3-Ethynylbenzoic acid |

| Esterification | R-COOH, H⁺ catalyst | Ester | (3-Ethynylphenyl)methyl acetate (B1210297) (where R=CH₃) |

| Halogenation | HBr | Benzyl Halide | 1-(Bromomethyl)-3-ethynylbenzene |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification, two fundamental transformations for the protection of alcohols or the installation of new functional groups.

Esterification: In a classic Fischer-Speier esterification, this compound can be reacted with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid, to yield the corresponding ester. This reversible reaction is typically driven to completion by removing water as it is formed. Alternatively, for more sensitive substrates or milder conditions, the alcohol can be treated with an acyl chloride or an acid anhydride in the presence of a base like pyridine. For example, the reaction with acetic anhydride would yield (3-ethynylphenyl)methyl acetate. These reactions are generally high-yielding and provide a straightforward method for converting the alcohol into a less polar and often more crystalline derivative.

Etherification: The synthesis of ethers from this compound is commonly achieved through the Williamson ether synthesis. rsc.orgmdpi.comnih.gov This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. mdpi.com This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the ether. rsc.orgnih.gov The choice of a primary alkyl halide is crucial to favor substitution over elimination. mdpi.com A chemoselective method for the etherification of benzylic alcohols in the presence of other hydroxyl groups has been developed using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol (B129727) or ethanol (B145695), which proceeds via a carbocation intermediate. beilstein-journals.org

| Reaction Type | Reagent | Product | General Conditions |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) / Acid Catalyst | (3-Ethynylphenyl)methyl acetate | Heat, removal of water |

| Esterification | Acyl Chloride or Anhydride / Base | (3-Ethynylphenyl)methyl ester | Room temperature or gentle heating |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | 1-Ethynyl-3-(methoxymethyl)benzene | Anhydrous solvent (e.g., THF, DMF) |

Oxidation to Carbonyl Compounds

The benzylic alcohol functionality of this compound can be selectively oxidized to afford the corresponding carbonyl compounds, 3-ethynylbenzaldehyde (B1333185) or 3-ethynylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation to the aldehyde is a common transformation for primary benzylic alcohols. Reagents such as manganese dioxide (MnO₂) are particularly effective for the oxidation of allylic and benzylic alcohols due to their mildness and selectivity, minimizing overoxidation to the carboxylic acid. nih.gov The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane at room temperature. nih.gov

Another widely used reagent for this conversion is pyridinium chlorochromate (PCC). arkat-usa.orgbiosynth.commdpi.com20.210.105 PCC is a milder chromium-based reagent that reliably oxidizes primary alcohols to aldehydes, typically in anhydrous dichloromethane to prevent the formation of the corresponding carboxylic acid. mdpi.com20.210.105

| Oxidizing Agent | Product | Typical Conditions |

| Manganese Dioxide (MnO₂) | 3-Ethynylbenzaldehyde | Dichloromethane, Room Temperature |

| Pyridinium Chlorochromate (PCC) | 3-Ethynylbenzaldehyde | Anhydrous Dichloromethane, Room Temperature |

Nucleophilic Substitution Reactions

While the hydroxyl group of an alcohol is a poor leaving group, it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. A common strategy involves the conversion of the alcohol into a tosylate or a halide. For instance, treatment of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield (3-ethynylphenyl)methyl tosylate. The tosylate group is an excellent leaving group, allowing for subsequent SN2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, thiolates).

Alternatively, the alcohol can be converted directly to the corresponding benzylic halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would produce (3-chloromethyl-phenyl)acetylene or (3-bromomethyl-phenyl)acetylene, respectively. These benzylic halides are highly reactive substrates for SN2 reactions.

| Intermediate | Reagent for Formation | Subsequent Nucleophile (Example) | Product (Example) |

| (3-Ethynylphenyl)methyl tosylate | p-Toluenesulfonyl chloride / Pyridine | Sodium Cyanide (NaCN) | (3-Ethynylphenyl)acetonitrile |

| (3-Chloromethyl-phenyl)acetylene | Thionyl Chloride (SOCl₂) | Sodium Azide (NaN₃) | 1-(Azidomethyl)-3-ethynylbenzene |

| (3-Bromomethyl-phenyl)acetylene | Phosphorus Tribromide (PBr₃) | Sodium Thiophenoxide (NaSPh) | (3-Ethynylphenyl)(phenyl)methyl sulfide |

Cascade and Multicomponent Reactions Incorporating this compound

The dual functionality of this compound and its derivatives, particularly the aldehyde 3-ethynylbenzaldehyde, makes them attractive components for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular frameworks in a single synthetic operation, enhancing synthetic efficiency. baranlab.orgrsc.org

While specific cascade reactions starting directly from this compound are not extensively documented, its oxidized derivative, 3-ethynylbenzaldehyde, is a prime candidate for such transformations. For example, it can participate in MCRs like the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates. rsc.org Generally, alkynyl aldehydes can react with an amine and a dialkyl phosphite to generate complex phosphonate derivatives. rsc.org

The terminal alkyne group can also participate in cascade sequences. For instance, a Sonogashira coupling reaction could be the initiating step, followed by an intramolecular cyclization. tandfonline.combeilstein-journals.org Although not a one-pot reaction starting from the alcohol itself, a sequence involving oxidation to the aldehyde, followed by an MCR, represents a powerful strategy for molecular diversification. The Enders three-component cascade reaction, which involves an aldehyde, a nitroalkene, and an enal, is another example where 3-ethynylbenzaldehyde could potentially serve as the aldehyde component to generate highly functionalized cyclohexene structures. nih.gov

Selective Functionalization and Orthogonal Reactivity

A key challenge and opportunity in the chemistry of this compound is the selective functionalization of one reactive group in the presence of the other. The alcohol and the terminal alkyne exhibit different reactivity profiles, allowing for orthogonal chemical strategies.

The hydroxyl group can be selectively protected using a variety of standard protecting groups. For example, it can be converted to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, by reaction with TBDMS-Cl and imidazole. This protecting group is robust under many conditions used to modify the alkyne but can be easily removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Conversely, the terminal alkyne can be selectively reacted while the alcohol is protected or even unprotected in some cases. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example. tandfonline.combeilstein-journals.org This reaction is typically performed in the presence of a copper(I) co-catalyst and an amine base and is highly tolerant of the alcohol functionality. Another important reaction of the terminal alkyne is the formation of a metal acetylide by treatment with a strong base like n-butyllithium, which can then act as a nucleophile.

This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule. For instance, one could first perform a Sonogashira coupling on the alkyne, then esterify the alcohol, and finally, if desired, perform further reactions on the newly introduced group. This selective approach is fundamental to the use of this compound as a versatile building block in the synthesis of complex organic molecules, including polymers and pharmacologically active compounds.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For (3-Ethynylphenyl)methanol, both ¹H and ¹³C NMR are employed to map out the distinct chemical environments of the hydrogen and carbon atoms, respectively.

The key proton signals anticipated for this compound are:

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the two protons of the methylene (B1212753) group attached to the phenyl ring. Its chemical shift would likely fall in the range of 4.5-5.0 ppm, influenced by the deshielding effect of the adjacent aromatic ring and the oxygen atom.

Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) in the aromatic region, typically between 7.2 and 7.6 ppm. The substitution pattern on the ring will influence the exact chemical shifts and coupling constants.

Alkynyl Proton (-C≡CH): A singlet is expected for the terminal alkyne proton. This proton typically resonates in the range of 3.0-3.5 ppm.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and can appear over a wide range in the spectrum. Its signal can be a broad singlet and its position is dependent on concentration, temperature, and solvent.

A study on a related compound, a carbamate (B1207046) synthesized from this compound, reported ¹H NMR data in Chloroform-d, which included signals in the aromatic region (7.39-7.54 ppm) and a signal at 3.07-3.09 ppm, likely corresponding to the ethynyl (B1212043) proton amazonaws.com.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on established chemical shift ranges for similar functional groups, the following peaks are anticipated for this compound docbrown.infocompoundchem.com:

Hydroxymethyl Carbon (-CH₂OH): The carbon of the methylene group is expected to appear in the range of 60-65 ppm.

Aromatic Carbons (Ar-C): The benzene ring will show multiple signals in the range of 120-140 ppm. The carbon atom attached to the hydroxymethyl group and the carbon attached to the ethynyl group will have distinct chemical shifts from the other aromatic carbons.

Alkynyl Carbons (-C≡CH): Two distinct signals are expected for the two carbons of the ethynyl group, typically in the range of 70-90 ppm. The terminal alkyne carbon will have a different chemical shift compared to the internal one.

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups libretexts.orgdocbrown.infomdpi.comresearchgate.net.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (Alkyne) | Stretching | ~3300 (sharp) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C≡C (Alkyne) | Stretching | 2100-2260 (weak to medium) |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Alcohol) | Stretching | 1000-1260 |

These characteristic peaks would confirm the presence of the hydroxyl, ethynyl, and phenyl functionalities within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 132.16 g/mol . In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 132.

The fragmentation of this compound under electron ionization would likely involve the loss of various fragments. While a specific mass spectrum for this compound was not found in the searched literature, general fragmentation patterns for alcohols and aromatic compounds can be predicted. A study on the fragmentation of a more complex molecule containing a (3-ethynylphenyl)amino moiety showed fragments corresponding to the cleavage of the side chain, suggesting that the ethynylphenyl group can remain as a stable fragment researchgate.net. For this compound, common fragmentation pathways could include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule from the molecular ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Studies of 3 Ethynylphenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a primary workhorse in computational chemistry for investigating the electronic structure of molecules. Such calculations could provide fundamental insights into the distribution of electrons and the energies of molecular orbitals in (3-ethynylphenyl)methanol.

Electronic Structure and Frontier Molecular Orbitals Analysis

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. For this compound, the HOMO would likely be associated with the electron-rich aromatic ring and ethynyl (B1212043) group, while the LUMO would be distributed across the antibonding orbitals of the same π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. However, specific published values for the HOMO-LUMO gap of this compound are not readily found. Theoretical studies on related molecules, such as various ethynylphenyl derivatives, have utilized DFT to calculate these properties to predict their electronic behavior. csic.esajchem-a.com

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov DFT and other ab initio methods can calculate parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared spectroscopy). nih.govrsc.org

NMR Spectroscopy: Calculations can predict the 1H and 13C NMR chemical shifts. For this compound, these calculations would help assign the signals for the aromatic, methylene (B1212753) (-CH₂-), and ethynyl (-C≡CH) protons and carbons. While experimental spectra are available from vendors, detailed computational prediction studies specifically for this molecule are not prominent in the literature.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can be correlated with experimental IR spectra. sioc-journal.cnresearchgate.net Key vibrational modes for this compound would include the O-H stretch of the alcohol, the C-O stretch, the aromatic C-H stretches, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne group.

A hypothetical data table of predicted vs. experimental values would be the standard output of such a study, but this has not been published for this compound.

Reaction Mechanism Studies and Transition State Analysis

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying:

The mechanism of esterification or etherification at the methanol (B129727) group.

The addition of reagents across the ethynyl triple bond.

Transition states for these reactions to determine activation energies and reaction rates.

Studies on different, but related, reactions, such as the ethynylation of formaldehyde (B43269) on copper surfaces or the gold-catalyzed addition of methanol to alkynes, demonstrate the methodology that could be applied. rsc.orgresearchgate.net However, specific mechanistic studies starting from this compound as the reactant are not found in the searched literature.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to determine the most stable three-dimensional arrangements (conformations) of a molecule. For this compound, the primary focus of conformational analysis would be the rotation around the C(aryl)-C(methylene) bond, which dictates the orientation of the hydroxymethyl group relative to the phenyl ring. While likely a low-energy rotation, identifying the global minimum energy conformation is essential for accurate predictions of other properties. Such studies are foundational but specific, detailed analyses for this compound are not published.

Reactivity Prediction and Design of New Transformations

By understanding the electronic structure and steric properties from computational models, predictions about the molecule's reactivity can be made. The distinct functional groups of this compound—the primary alcohol, the aromatic ring, and the terminal alkyne—offer multiple sites for chemical modification.

Alcohol Group: Reactivity as a nucleophile or its conversion to a leaving group.

Aromatic Ring: Susceptibility to electrophilic aromatic substitution, with the ethynyl and methylene groups directing incoming substituents.

Alkyne Group: High reactivity in reactions like click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, or hydrogenation.

Computational models, particularly those mapping electrostatic potential, can highlight the most electron-rich or electron-poor sites, guiding the design of new chemical transformations. For instance, the acidity of the terminal alkyne proton could be calculated to predict its suitability for metallation. While the principles are clear, specific computational papers on reactivity prediction and the design of new transformations originating from this compound are not available.

Applications of 3 Ethynylphenyl Methanol in Advanced Materials and Chemical Systems

Role as a Building Block in Polymer Science

The presence of the terminal alkyne and the benzyl (B1604629) alcohol moieties makes (3-ethynylphenyl)methanol a valuable monomer in polymer chemistry. These functional groups provide sites for various polymerization and crosslinking reactions, leading to materials with tailored properties.

Design and Synthesis of Ethynyl-Functionalized Polymers and Resins

This compound and its derivatives are instrumental in the synthesis of polymers with pendant ethynyl (B1212043) groups. These groups can be introduced into polymer backbones through several synthetic strategies. For instance, ethynyl-functionalized phenolic resins have been developed by introducing ethynylphenyl groups into the molecular chain of biphenyl (B1667301) novolac resin through a diazo coupling reaction. acs.orgresearchgate.net This modification results in a novel addition-curable phenolic resin. acs.org The incorporation of the ethynylphenyl group has been shown to increase the number-average and weight-average molecular weights of the resulting resin. acs.orgresearchgate.net

Another approach involves the use of this compound derivatives in multicomponent polymerization reactions. For example, the polymerization of diynes, diamines, and glyoxylates can lead to the formation of poly(quinoline)s, demonstrating a convenient and efficient route to a diversity of polymer structures. chinesechemsoc.org Furthermore, this compound can be a precursor to monomers used in the synthesis of complex polyphenylenes through Diels-Alder polymerization of cyclopentadienone-based monomers. mpg.de

Crosslinking and Curing Mechanisms for Thermosetting Materials

A key application of ethynyl-functionalized polymers derived from this compound lies in the formation of thermosetting materials. The terminal acetylene (B1199291) groups are highly reactive and can undergo thermal or catalytic crosslinking without the release of volatile byproducts, a significant advantage in producing high-performance composites and adhesives. acs.org

The curing process of these resins, such as the ethynyl phenyl azo phenol-biphenylene resin (EPABN), can be initiated by heat. acs.orgresearchgate.net Differential scanning calorimetry (DSC) analysis is often employed to determine the optimal curing process, which may involve a multi-step heating schedule to ensure complete crosslinking. acs.orgresearchgate.net For EPABN, a detailed curing process has been established as 150 °C/2 h + 172 °C/2 h + 203 °C/4 h + 255 °C/4 h + 300 °C/4 h. acs.orgresearchgate.net This self-curing capability, driven by the thermal addition polymerization of the acetylene groups, imparts excellent heat resistance to the final material. acs.org The resulting thermosets exhibit high thermal stability, with decomposition temperatures (Td5) as high as 463 °C and significant char yields at elevated temperatures. acs.orgresearchgate.net

Precursor for Supramolecular Assemblies and Architectures

The rigid, linear structure of the ethynylphenyl group, combined with the hydrogen-bonding capability of the hydroxyl group in this compound, makes it a valuable component in the design of supramolecular assemblies. These non-covalent interactions drive the self-assembly of molecules into well-defined, higher-order structures.

Derivatives of this compound are utilized in the construction of halogen-bonded supramolecular structures. For example, iodoalkyne derivatives can form discrete, parallelogram-shaped halogen-bonded complexes through self-assembly. nih.gov Porphyrins, known for their versatile structural and chemical properties, can be functionalized with ethynylphenyl groups to create covalent or supramolecular assemblies for applications in materials science. mdpi.com

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. orientjchem.org The functional groups on the organic linkers play a crucial role in determining the structure and properties of the resulting MOF. This compound and its derivatives serve as functional organic linkers in the synthesis of MOFs and coordination polymers. ossila.com

The ethynyl group can act as a coordination site for metal ions or can be further functionalized to introduce specific properties into the framework. The ability to tailor the organic linker allows for precise control over the pore size, surface area, and chemical functionality of the MOF, which is critical for applications in gas storage, separation, and catalysis. ossila.com

Functionalization of Nanomaterials and Surfaces

The functionalization of nanomaterials is essential to improve their stability, solubility, and to impart specific functionalities for various applications. researchgate.net this compound can be used to modify the surfaces of nanomaterials, such as silica (B1680970) nanoparticles, through "click" chemistry. researchgate.netepfl.ch

The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a highly efficient and versatile click chemistry transformation. This allows for the covalent attachment of this compound or its derivatives onto azide-modified surfaces. researchgate.net This surface modification can enhance the dispersibility of the nanomaterials in different media and introduce new properties for applications in areas like drug delivery and multimodal imaging. epfl.chd-nb.info For instance, harmonic nanoparticles can be functionalized for controlled drug release upon near-infrared irradiation. epfl.ch

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct applications in materials science, this compound is a valuable intermediate in multi-step organic synthesis. chembk.com Its bifunctionality allows for sequential reactions, where the hydroxyl and ethynyl groups are manipulated independently to build more complex molecular architectures.

For example, the hydroxyl group can be oxidized to an aldehyde or converted to other functional groups, while the ethynyl group can participate in various coupling reactions, such as Sonogashira, Glaser, or cycloaddition reactions. mpg.de This versatility is demonstrated in the synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy) quinazolin-4-amine (B77745) dihydrochloride, a compound with potential applications in medicine, where a derivative of this compound is a key precursor. google.com It is also used in the synthesis of formazans, which are precursors to redox-active verdazyl radicals for potential use in polymer chemistry. mdpi.com

Development of "Clickable" Platforms for Chemical Biology Tools

The compound this compound and its derivatives have emerged as valuable building blocks in the development of "clickable" platforms for chemical biology. These platforms are designed to facilitate the study of biomolecules and their functions within complex biological systems. The key to their utility lies in the presence of the terminal ethynyl group, which serves as a versatile handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the efficient and specific covalent ligation of the ethynyl-containing probe to a target molecule bearing a complementary azide (B81097) group, even within the intricate environment of a living cell.

The strategic incorporation of this compound or its analogs into larger molecular scaffolds enables the creation of multifunctional chemical probes. These probes can be designed to include other functionalities, such as reporter groups (e.g., fluorophores), photo-reactive groups for covalent cross-linking, or moieties for affinity purification. The methanolic hydroxyl group on the phenyl ring provides a convenient point of attachment for further chemical modifications, allowing for the modular construction of sophisticated chemical biology tools.

Research Findings on "Clickable" Probes Derived from this compound

Recent research has highlighted the utility of this compound derivatives in the synthesis of advanced chemical biology probes. For instance, a trifunctional building block, (3-Ethynyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol, has been synthesized. nih.gov This compound uniquely combines three key features: a light-activatable diazirine group for covalent cross-linking to target proteins, an ethynyl group for subsequent "clickable" modifications, and a hydroxyl group that acts as a synthetic handle for incorporating the building block into a larger molecule or probe. nih.gov

In a different application, a derivative of this compound, specifically (R)-1-(3-ethynylphenyl)ethan-1-amine, has been utilized in the design and synthesis of photoreactive chemical probes aimed at investigating target engagement in pathogens like Plasmodium falciparum. rsc.org This underscores the adaptability of the ethynylphenyl scaffold in creating tools for studying infectious diseases.

Furthermore, the ethynylphenyl moiety has been integrated into activity-based probes (ABPs). For example, a potent and selective ABP for the deubiquitinating enzyme USP30 incorporates a (3-ethynylphenyl)isoxazol group. rsc.org This probe allows for the specific labeling and identification of the active enzyme in complex biological samples. The ethynyl group in this context provides a means for attaching reporter tags, such as fluorophores or biotin, via click chemistry, enabling the visualization and isolation of the target enzyme.

The versatility of the ethynylphenyl group extends to the development of fluorescent probes. By coupling ethynylphenyl-containing molecules with azide-functionalized fluorophores, researchers can create bright and photostable probes for biological imaging. researchgate.net This approach has been used to develop near-infrared pyrrolopyrrole cyanine (B1664457) dyes that are readily amenable to labeling diverse biomolecules. researchgate.net

The following table summarizes key examples of "clickable" platforms developed using derivatives of this compound:

| Probe Type | Derivative of this compound | Application | Research Focus |

| Trifunctional Chemical Probe | (3-Ethynyl-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol nih.gov | Photoaffinity labeling and target identification | Combines a photo-reactive group, a clickable alkyne, and a synthetic handle for versatile probe design. nih.gov |

| Photoreactive Chemical Probe | (R)-1-(3-Ethynylphenyl)ethan-1-amine rsc.org | Investigating target engagement in Plasmodium falciparum | Design of probes to study pathogen biology. rsc.org |

| Activity-Based Probe (ABP) | (3-Ethynylphenyl)isoxazol derivative rsc.org | Selective labeling of the deubiquitinating enzyme USP30 | Development of tools for studying enzyme activity and function. rsc.org |

| Fluorescent Probe | Ethynylphenyl-functionalized pyrrolopyrrole cyanine dye researchgate.net | Biological imaging | Synthesis of bright and photostable "clickable" fluorophores. researchgate.net |

Future Research Directions and Emerging Paradigms

Sustainable Synthesis Routes for (3-Ethynylphenyl)methanol

Key research directions in sustainable synthesis include:

Catalytic C-H Activation: Direct, atom-economical routes that bypass the need for pre-functionalized starting materials are highly desirable. Research into transition metal-catalyzed C-H activation could enable the direct introduction of the ethynyl (B1212043) group onto the phenyl ring of a benzyl (B1604629) alcohol derivative, or conversely, the hydroxymethyl group onto an ethynylbenzene core.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound and its precursors offers a promising green alternative. nih.gov Biocatalytic methods can offer high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts. nih.gov

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could streamline its production and minimize waste.

Renewable Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable starting materials derived from biomass. nextchem.com This approach aligns with the broader objective of transitioning away from fossil fuel-based chemical production.

| Synthesis Approach | Potential Advantages |

| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.gov |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability. |

| Renewable Feedstocks | Reduced environmental impact, long-term sustainability. nextchem.com |

Exploration of Unconventional Reactivity Pathways

The dual functionality of this compound opens doors to exploring novel and unconventional reaction pathways. While the individual reactivity of alkynes and alcohols is well-established, the interplay between these two groups within the same molecule can lead to unique chemical transformations.

Future research in this area may focus on:

Cascade Reactions: Designing one-pot, multi-step reactions that leverage both the alkyne and alcohol functionalities can lead to the rapid assembly of complex molecular architectures. For instance, a cascade reaction could involve an initial alkyne functionalization followed by an intramolecular cyclization involving the hydroxyl group. researchgate.net

Metal-Catalyzed Transformations: Investigating the reactivity of this compound with a broader range of transition metal catalysts could uncover novel transformations. beilstein-journals.org This includes exploring its potential in cycloaddition reactions, enyne metathesis, and other catalytic cycles that can be influenced by the presence of the hydroxyl group. researchgate.netresearchgate.net

Photochemical Reactions: The ethynyl group can participate in various photochemical transformations. acs.org Exploring the photochemical reactivity of this compound, both alone and in the presence of other reagents, could lead to the discovery of new light-induced reactions and the synthesis of novel compounds. acs.org

Mechanistic Studies: Detailed mechanistic investigations using computational and experimental techniques will be crucial for understanding and predicting the unconventional reactivity of this compound. nih.govnih.gov This knowledge will be instrumental in designing new synthetic methodologies with high selectivity and efficiency. nih.gov

Integration into Advanced Catalytic Systems

The structural features of this compound make it an attractive candidate for integration into advanced catalytic systems, either as a ligand precursor or as a reactive component.

Emerging research directions include:

Ligand Synthesis: The ethynyl and hydroxyl groups provide convenient handles for modification, allowing for the synthesis of novel ligands for transition metal catalysis. The electronic properties of the resulting metal complexes can be fine-tuned by derivatizing the phenyl ring or the functional groups, potentially leading to catalysts with enhanced activity and selectivity. researchgate.net

Heterogeneous Catalysis: Immobilizing this compound or its derivatives onto solid supports, such as polymers or inorganic materials, can lead to the development of robust and recyclable heterogeneous catalysts. mdpi.com This approach is particularly relevant for industrial applications where catalyst recovery and reuse are critical.

Multifunctional Catalysis: The presence of both a π-system (alkyne) and a Lewis basic site (hydroxyl group) allows for the design of multifunctional catalysts that can activate multiple substrates simultaneously or facilitate cascade reactions. rsc.org

Supramolecular Catalysis: this compound can be incorporated into supramolecular assemblies, such as metal-organic frameworks (MOFs) or self-assembled cages, to create confined reaction environments. chinesechemsoc.org These systems can mimic the active sites of enzymes, leading to enhanced catalytic performance and unique selectivities. chinesechemsoc.org

Novel Applications in Functional Materials and Devices

The ability of this compound to undergo polymerization and participate in "click" chemistry reactions makes it a versatile building block for the creation of novel functional materials and devices. scispace.com

Future research is expected to explore its potential in:

Polymer Synthesis: The polymerization of this compound, either through the ethynyl group or by incorporating it as a monomer in copolymerizations, can lead to the formation of polymers with tailored properties. scispace.comchinesechemsoc.org These polymers may find applications as high-performance resins, coatings, or functional membranes. acs.org

Organic Electronics: The conjugated system of the ethynylphenyl group suggests potential applications in organic electronics. researchgate.netbeilstein-journals.org By incorporating this compound into organic semiconductors, light-emitting diodes (OLEDs), or field-effect transistors (FETs), it may be possible to tune their electronic and optical properties. researchgate.netbeilstein-journals.orgunimore.it

Biomaterials: The biocompatibility of materials derived from this compound is an area ripe for exploration. Its ability to undergo click reactions makes it suitable for bioconjugation, allowing for the attachment of biomolecules to create functional biomaterials for applications in tissue engineering, drug delivery, and diagnostics.

Sensors: The reactive alkyne group can be used to anchor this compound derivatives onto sensor surfaces. The interaction of the functionalized surface with specific analytes could lead to a detectable signal, forming the basis for new chemical or biological sensors.

| Application Area | Potential Role of this compound |

| Polymer Synthesis | Monomer for creating polymers with specific thermal and mechanical properties. scispace.comacs.org |

| Organic Electronics | Building block for organic semiconductors and components in electronic devices. researchgate.netbeilstein-journals.orgunimore.it |

| Biomaterials | Scaffold for bioconjugation and the development of functional biomaterials. |

| Sensors | Component for creating chemically modified surfaces for analyte detection. |

常见问题

Q. What are the optimal synthetic routes for (3-Ethynylphenyl)methanol, and how can yield be maximized?

Methodological Answer: The synthesis of this compound can be adapted from analogous benzyl alcohol derivatives. For example, reduction of the corresponding carboxylic acid (3-ethynylbenzoic acid) using BH₃-THF in THF at controlled temperatures (0–35°C) is a viable approach . Key steps include:

- Reagent Optimization : Use a 1:1.2 molar ratio of acid to BH₃-THF, with slow addition to avoid exothermic side reactions.

- Temperature Control : Stir at 0°C for initial reagent mixing, then gradually warm to room temperature for 16 hours to ensure complete reduction.

- Quenching : Methanol is added at 0°C to decompose excess borane, followed by extraction with ethyl acetate and drying over anhydrous MgSO₄.

- Yield Improvement : Purification via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) typically achieves >80% yield for similar alcohols .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include a broad singlet (~1.5 ppm) for the -OH proton (exchangeable) and aromatic protons (δ 6.8–7.5 ppm). The ethynyl proton appears as a singlet near δ 3.1 ppm .

- IR Spectroscopy : Confirm the -OH stretch (3200–3600 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 146.0732 (C₉H₈O⁺) .

- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<2%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The ethynyl group’s sp-hybridization enables participation in Sonogashira coupling. Computational tools (e.g., Gaussian, DFT) can:

- Optimize Transition States : Model Pd-catalyzed coupling with aryl halides to identify energy barriers and optimal ligands (e.g., PPh₃ vs. Xantphos) .

- Predict Regioselectivity : Analyze frontier molecular orbitals (HOMO/LUMO) to determine electron-rich sites for nucleophilic attack .

- Validate Experimentally : Compare predicted reaction rates (e.g., with 4-iodotoluene) against observed yields under varying conditions (e.g., 60–80°C, DMF solvent) .

Q. How should researchers address contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and HSQC to resolve overlapping signals. For example, a downfield-shifted ethynyl carbon (~85 ppm in ¹³C NMR) confirms alkyne integrity .

- Variable Temperature NMR : Heat samples to 50°C in DMSO-d₆ to distinguish dynamic equilibria (e.g., keto-enol tautomerism) .

- X-ray Crystallography : Resolve ambiguities in solid-state structures, particularly for stereoisomeric byproducts .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer: The ethynyl group is prone to oxidation or undesired cyclization. Mitigation approaches:

- Protecting Groups : Use TMS-protected alkynes during esterification or sulfonation. Deprotect with TBAF post-reaction .

- Radical Scavengers : Add TEMPO (1 mol%) to suppress radical pathways in halogenation reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DCM) minimize protic side reactions compared to THF .

Methodological Notes

- Synthesis Optimization : Always compare yields under varying catalyst loads (e.g., 5–10 mol% Pd(PPh₃)₄) and reaction times .

- Data Reproducibility : Document solvent batch effects (e.g., anhydrous THF vs. technical grade) and moisture-sensitive steps .

- Safety : The ethynyl group may form explosive acetylides; avoid high-temperature reactions in air .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。